3-氯-6-羟基-2,4-二甲基苯甲醛

描述

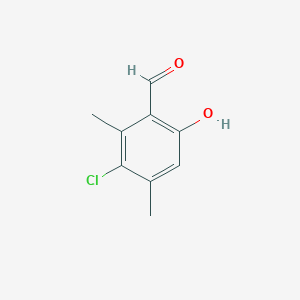

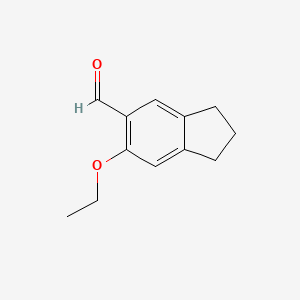

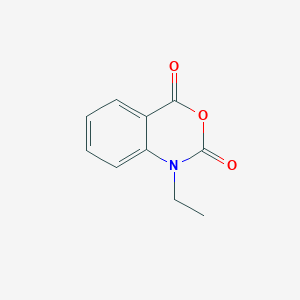

3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol . The compound is typically a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3 . The compound’s structure includes a benzene ring substituted with chlorine, hydroxyl, and methyl groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.62 g/mol . It’s a pale-yellow to yellow-brown solid . The compound has a topological polar surface area of 37.3 Ų .科学研究应用

1. 大气化学和环境影响

对二甲苯甲醛进行的研究,与3-氯-6-羟基-2,4-二甲基苯甲醛密切相关,包括它们与羟基自由基的反应速率研究。 Clifford和Wenger(2006年)研究了这些反应的速率系数,为大气化学和潜在的环境影响提供了见解(Clifford&Wenger,2006年)。

2. NMR光谱和分子结构分析

对取代苯甲醛的NMR光谱,包括类似于3-氯-6-羟基-2,4-二甲基苯甲醛的化合物,提供了有关分子结构的见解。 Kowalewski和Kowalewski(1965年)对这类化合物中的长程自旋-自旋耦合进行了详细分析(Kowalewski & Kowalewski, 1965)。

3. 合成化学和药用应用

在合成化学中,类似于3-氯-6-羟基-2,4-二甲基苯甲醛的取代羟基苯甲醛对制药和香水行业至关重要。 Boldron等人(2005年)讨论了芳香族甲基的铜介导选择性氧化,突出了这类化合物在药物制备中的重要性(Boldron et al., 2005)。

4. 气相色谱和化学分析

Korhonen和Knuutinen(1984年)对氯化4-羟基苯甲醛进行的研究,与所讨论的化合物密切相关,涉及气相色谱进行化学分析,这对于了解这类化合物的行为至关重要(Korhonen & Knuutinen, 1984)。

5. 天然产物化学和生物研究

天然产物研究通常包括对苯甲醛衍生物的研究。 Shao等人(2009年)从红树林真菌中分离出类似化合物,提出了潜在的生物和药用应用(Shao et al., 2009)。

6. 用于力常传递的光谱研究

Rao和Rao(2002年)对取代酚进行了振动分析,包括类似于3-氯-6-羟基-2,4-二甲基苯甲醛的化合物。这项研究为光谱研究中力常数的传递提供了宝贵信息(Rao & Rao, 2002)。

安全和危害

The compound has been associated with certain hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNLQPJNVDGFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391566 | |

| Record name | 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81322-67-0 | |

| Record name | 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81322-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1364257.png)

![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)

![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)

![2-{[4-({[2-Carboxycyclohexyl]carbonyl}amino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364275.png)